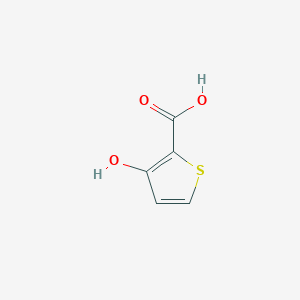

3-Hydroxythiophene-2-carboxylic acid

CAS No.: 5118-07-0

Cat. No.: VC2676278

Molecular Formula: C5H4O3S

Molecular Weight: 144.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5118-07-0 |

|---|---|

| Molecular Formula | C5H4O3S |

| Molecular Weight | 144.15 g/mol |

| IUPAC Name | 3-hydroxythiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8) |

| Standard InChI Key | RVDUJCGAAPQDBO-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1O)C(=O)O |

| Canonical SMILES | C1=CSC(=C1O)C(=O)O |

Introduction

Chemical Identity and Structure

3-Hydroxythiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C5H4O3S and a molecular weight of 144.15 g/mol . This compound is registered under the Chemical Abstracts Service (CAS) number 5118-07-0 . It possesses a five-membered thiophene ring with a hydroxyl group at the 3-position and a carboxylic acid group at the 2-position, creating a multifunctional chemical entity with diverse reactivity patterns.

Nomenclature and Synonyms

The compound is known by several names in chemical literature:

-

3-Hydroxythiophene-2-carboxylic acid (primary name)

-

3-Hydroxy-2-thiophenecarboxylic acid

-

2-Thiophenecarboxylic acid, 3-hydroxy-

-

2-(dihydroxymethylidene)-3-thiophenone

-

3-Hydroxy-2-thenoic acid

Structural Identifiers

The compound can be represented using various chemical notation systems:

Physical and Chemical Properties

3-Hydroxythiophene-2-carboxylic acid exhibits distinct physical and chemical properties that influence its behavior in various chemical and biological systems.

Physical Properties

The compound possesses the following physical characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 144.15 g/mol | |

| Density | 1.604 g/cm³ | |

| Boiling Point | 326.374°C at 760 mmHg | |

| Flash Point | 151.186°C | |

| LogP | 1.15190 | |

| Polar Surface Area (PSA) | 85.77000 | |

| Index of Refraction | 1.667 |

Chemical Reactivity

The chemical reactivity of 3-Hydroxythiophene-2-carboxylic acid is primarily determined by its functional groups:

-

The carboxylic acid group at the 2-position can undergo typical carboxylic acid reactions, including esterification, amidation, and reduction.

-

The hydroxyl group at the 3-position can participate in hydrogen bonding, acetylation, and other hydroxyl group transformations.

-

The thiophene ring provides aromatic character and can undergo electrophilic substitution reactions, although these may be influenced by the electron-withdrawing and electron-donating effects of the adjacent functional groups.

Spectroscopic Properties

Mass spectrometry data indicates several common adducts with characteristic m/z values and predicted collision cross-section areas:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 144.99539 | 126.8 |

| [M+Na]⁺ | 166.97733 | 136.3 |

| [M+NH₄]⁺ | 162.02193 | 134.7 |

| [M+K]⁺ | 182.95127 | 132.4 |

| [M-H]⁻ | 142.98083 | 126.5 |

| [M+Na-2H]⁻ | 164.96278 | 130.2 |

| [M]⁺ | 143.98756 | 128.2 |

| [M]⁻ | 143.98866 | 128.2 |

Synthesis Methods

Various synthetic routes have been developed for the preparation of 3-Hydroxythiophene-2-carboxylic acid and related thiophene derivatives. These methods often involve modification of thiophene precursors or ring synthesis approaches.

Patent Literature

Patent literature describes methods for synthesizing thiophene-2-carboxylic acid derivatives that could potentially be adapted for 3-Hydroxythiophene-2-carboxylic acid:

"The invention provides a preparation method of 2-thiophenecarboxylic acid (I), comprising the following steps of: dissolving thiophene (II) with halohydrocarbon and hydrobromic acid as solvents, cooling to -10-0 DEG C, throwing the cooled thiophene (II) into pyridine perbromide hydrobromide in batch, stirring at 0 DEG C and then extracting, washing and distilling to obtain 2-bromo thiophene (III)..."

This method could potentially be modified to introduce the hydroxyl group at the 3-position through additional synthetic steps.

Biological Activities and Applications

3-Hydroxythiophene-2-carboxylic acid has demonstrated several important biological activities that make it relevant for pharmaceutical and medicinal chemistry research.

Antioxidant Properties

Research has indicated that 3-Hydroxythiophene-2-carboxylic acid possesses notable antioxidant properties. The presence of the hydroxyl group likely contributes to this activity through its ability to scavenge free radicals. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological targets, potentially enhancing its interactions with enzymes and receptors involved in oxidative processes.

Pharmaceutical Applications

The thiophene ring is a common structural motif in medicinal chemistry, and derivatives of thiophene-2-carboxylic acid have been studied for various pharmaceutical applications. The unique functionality of 3-Hydroxythiophene-2-carboxylic acid makes it a potential building block for the synthesis of more complex bioactive molecules.

Chemical Applications

Beyond its biological relevance, 3-Hydroxythiophene-2-carboxylic acid serves several important functions in synthetic organic chemistry:

-

As a building block for more complex molecular architectures

-

As a functionalized heterocyclic scaffold for diversity-oriented synthesis

-

As a reagent in various organic transformations

Industrial Applications

In industrial settings, thiophene derivatives similar to 3-Hydroxythiophene-2-carboxylic acid have found applications as:

-

Intermediates in the synthesis of advanced materials

-

Components in specialized coatings and polymers

-

Reagents in the production of fine chemicals

Structure-Activity Relationships

Understanding the relationship between the structure of 3-Hydroxythiophene-2-carboxylic acid and its activities is crucial for rational design of derivatives with enhanced properties.

Comparison with Structurally Related Compounds

The positioning of functional groups on the thiophene ring significantly impacts the compound's properties and reactivity. Patent literature describes various thiophene-2-carboxylic acid derivatives with different substituents, demonstrating the importance of substitution patterns:

"Thiophene-2-carboxylic acid derivatives of the general formula I ##STR1## where R₁ to R₃ are each hydrogen, halogen, branched or straight-chain C₁-C₆..."

The presence of the hydroxyl group at the 3-position in 3-Hydroxythiophene-2-carboxylic acid distinguishes it from other thiophene carboxylic acids and likely contributes to its unique chemical and biological profile.

Effect of Functional Groups

The hydroxyl group at the 3-position:

-

Enhances water solubility compared to non-hydroxylated analogues

-

Provides a site for hydrogen bonding with biological targets

-

May increase susceptibility to certain metabolic pathways

-

Can be further derivatized to modulate biological activity

The carboxylic acid at the 2-position:

Analytical Methods and Identification

Various analytical techniques can be employed for the identification and characterization of 3-Hydroxythiophene-2-carboxylic acid.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for the separation and quantification of 3-Hydroxythiophene-2-carboxylic acid, particularly when coupled with appropriate detection methods such as UV spectroscopy or mass spectrometry.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound.

-

Infrared (IR) spectroscopy can identify characteristic absorption bands associated with the hydroxyl and carboxylic acid functional groups.

-

Mass spectrometry offers precise molecular weight determination and fragmentation patterns, as evidenced by the predicted collision cross-section data available for various adducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume